

An In-depth Technical Guide to 2-Acetamidoacrylic Acid: Chemical Properties and Structure

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Compound of Interest

Compound Name: 2-Acetamidoacrylic acid

Cat. No.: B135135

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamidoacrylic acid, also known as N-acetyldehydroalanine, is a synthetic unsaturated amino acid derivative. Its structure, featuring a vinyl group, a carboxylic acid, and an acetamido group, makes it a versatile building block in organic synthesis and a subject of interest in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental protocols related to **2-acetamidoacrylic acid**, tailored for professionals in research and drug development.

Chemical Structure

The chemical structure of **2-acetamidoacrylic acid** is characterized by a prop-2-enoic acid backbone with an acetamido substituent at the C2 position. The presence of both a hydrogen bond donor (the N-H of the amide and O-H of the carboxylic acid) and acceptor groups (the carbonyl oxygens of the amide and carboxylic acid) influences its intermolecular interactions and physical properties. The double bond introduces reactivity, making it a key substrate for various addition reactions.

IUPAC Name: 2-acetamidoprop-2-enoic acid[1]

Molecular Formula: C₅H₇NO₃[1]

Canonical SMILES: CC(=O)NC(=C)C(=O)O[\[1\]](#)

InChI Key: UFDFFEMHDKXMBG-UHFFFAOYSA-N[\[1\]](#)

Physicochemical Properties

A summary of the key physicochemical properties of **2-acetamidoacrylic acid** is presented in the table below, providing a quick reference for experimental design and evaluation.

Property	Value	Source
Molecular Weight	129.11 g/mol	[1]
Melting Point	185-186 °C (decomposes)	
Boiling Point	418.5 ± 37.0 °C at 760 mmHg (estimated)	
Solubility	Water: Hardly soluble [2] DMSO: Sparingly soluble [3] Methanol: Sparingly soluble [3]	
pKa (predicted)	3.53 ± 0.11	[2]
Appearance	White to off-white powder	[3]

Spectroscopic Data

Detailed spectroscopic data is essential for the identification and characterization of **2-acetamidoacrylic acid**.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **2-acetamidoacrylic acid** in DMSO-d₆ exhibits distinct signals corresponding to the different protons in the molecule.

Chemical Shift (ppm)	Multiplicity	Assignment
~9.1	s	N-H (amide)
~6.2	s	=CH ₂ (vinyl)
~5.8	s	=CH ₂ (vinyl)
~2.0	s	-CH ₃ (acetyl)

Note: The chemical shift of the carboxylic acid proton can be broad and variable, and is often not observed.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (ppm)	Assignment
~168	C=O (carboxylic acid)
~167	C=O (amide)
~133	C= (vinyl)
~107	=CH ₂ (vinyl)
~23	-CH ₃ (acetyl)

Infrared (IR) Spectroscopy

The IR spectrum of **2-acetamidoacrylic acid** shows characteristic absorption bands for its functional groups.

Wavenumber (cm ⁻¹)	Functional Group	Vibration
3400-3200	N-H	Stretching
3300-2500	O-H	Stretching (broad, carboxylic acid)
~1700	C=O	Stretching (carboxylic acid)
~1660	C=O	Stretching (amide I)
~1630	C=C	Stretching
~1540	N-H	Bending (amide II)

Experimental Protocols

Synthesis of 2-Acetamidoacrylic Acid

A common and effective method for the laboratory-scale synthesis of **2-acetamidoacrylic acid** involves the condensation of pyruvic acid with acetamide.

Materials:

- Pyruvic acid
- Acetamide
- Toluene
- Pyridine
- Acetic anhydride
- Hydrochloric acid (HCl)
- Ice
- Sodium chloride (NaCl)
- Anhydrous sodium sulfate (Na₂SO₄)

- Ethyl acetate
- Petroleum ether

Procedure:

- A mixture of pyruvic acid (1 mole) and acetamide (1 mole) in toluene is heated under reflux with a water separator until no more water is evolved.
- The reaction mixture is cooled, and the solvent is removed under reduced pressure.
- The residue is treated with a mixture of pyridine and acetic anhydride.
- The mixture is stirred at room temperature for a specified period.
- The reaction is quenched by pouring it into ice-cold dilute hydrochloric acid.
- The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
- The combined organic extracts are washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and the solvent is evaporated.
- The crude product is purified by recrystallization from a mixture of ethyl acetate and petroleum ether to yield pure **2-acetamidoacrylic acid**.

Asymmetric Hydrogenation of 2-Acetamidoacrylic Acid

2-Acetamidoacrylic acid is a key substrate for the asymmetric synthesis of N-acetylalanine. This reaction is typically carried out using a chiral rhodium or ruthenium catalyst.

Materials:

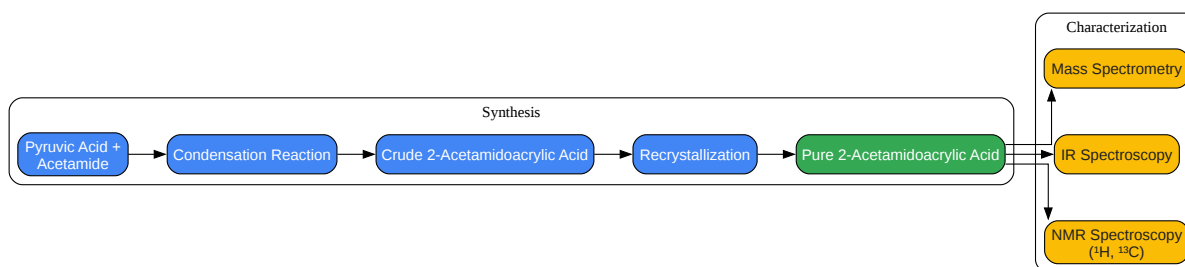
- **2-Acetamidoacrylic acid**
- Methanol (degassed)
- Chiral catalyst (e.g., a rhodium complex with a chiral phosphine ligand)
- Hydrogen gas (H₂)

Procedure:

- In a glovebox, a pressure vessel is charged with **2-acetamidoacrylic acid** and the chiral rhodium catalyst in degassed methanol.
- The vessel is sealed and removed from the glovebox.
- The vessel is connected to a hydrogen line, purged several times with hydrogen gas, and then pressurized to the desired pressure.
- The reaction mixture is stirred at a constant temperature for the specified reaction time.
- After the reaction is complete, the vessel is depressurized, and the solvent is removed under reduced pressure.
- The enantiomeric excess of the resulting N-acetylalanine is determined by a suitable chiral analytical technique, such as chiral HPLC or GC.

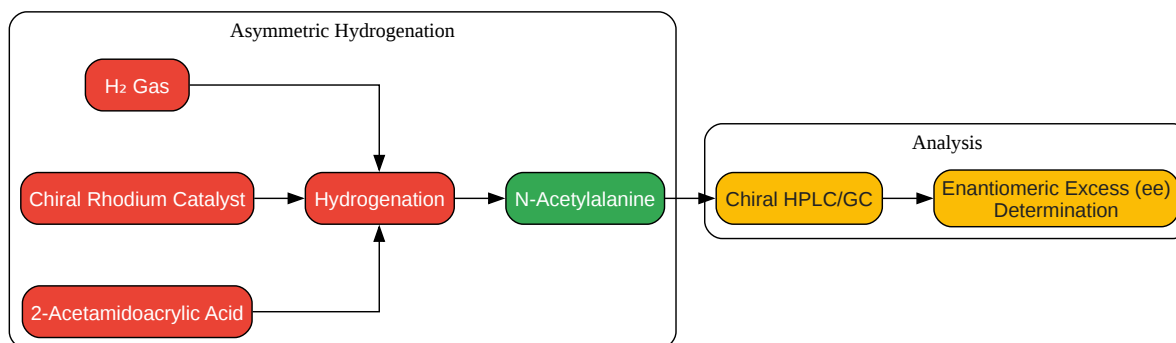
Logical and Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and a key reaction of **2-acetamidoacrylic acid**.



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Diagram 1: Synthesis and Characterization Workflow of **2-Acetamidoacrylic Acid**.



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Diagram 2: Experimental Workflow for the Asymmetric Hydrogenation of **2-Acetamidoacrylic Acid**.

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